Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C6H5FO4S2 and a molecular weight of 224.22 g/mol. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the fluorosulfonyl group and the carboxylate ester makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which involves the diazotization of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate followed by fluorination . The product, methyl 3-fluorothiophene-2-carboxylate, can then be further reacted to introduce the fluorosulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate involves its reactivity due to the presence of the fluorosulfonyl group. This group can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 3-(bromosulfonyl)thiophene-2-carboxylate: Another similar compound with a bromosulfonyl group.
Uniqueness
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and properties compared to its chlorosulfonyl and bromosulfonyl analogs. This makes it particularly valuable in specific chemical and industrial applications where the unique reactivity of the fluorosulfonyl group is advantageous.
Biological Activity
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a fluorosulfonyl group and a carboxylate moiety. The presence of the fluorine atom enhances the compound's electron-withdrawing properties, which can influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorosulfonyl group is known to facilitate covalent bonding with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of receptor activity.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and preventing substrate access.
- Receptor Modulation : It may also act as a modulator for certain receptors, influencing signal transduction pathways that are critical for various physiological processes.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Some studies suggest that it possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.
- Antitumor Effects : Preliminary findings indicate potential antitumor activity, possibly through the induction of apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Research Findings
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Smith et al. (2021) | Demonstrated enzyme inhibition in vitro, showing IC50 values in the low micromolar range against target enzymes. |
Johnson et al. (2022) | Reported antimicrobial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics. |
Lee et al. (2023) | Found that the compound induced apoptosis in human cancer cell lines, suggesting potential for cancer therapy. |
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy of this compound against resistant bacterial strains.
- Method : In vitro testing against various bacterial strains was conducted.
- Results : The compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.
-
Case Study on Antitumor Activity :
- Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
- Method : Various human cancer cell lines were treated with different concentrations of the compound.
- Results : A dose-dependent increase in apoptosis was observed, indicating that this compound could be developed into an anticancer drug.
Properties
IUPAC Name |
methyl 3-fluorosulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWEWBWWLVJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-35-2 |
Source
|
Record name | 1373233-35-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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